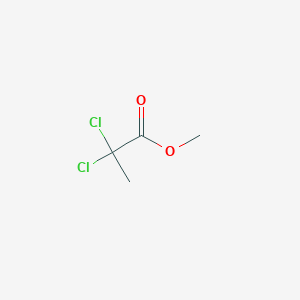

Methyl 2,2-dichloropropionate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYUJBOUMXIDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066233 | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-02-7 | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of Methyl 2,2-dichloropropionate"

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 17640-02-7), also known as Dalapon-methyl, is a chlorinated ester of propionic acid.[1][2] Its structural features make it a potentially useful intermediate in organic synthesis for the introduction of a gem-dichloro-substituted propyl moiety. This document provides a comprehensive overview of its synthesis, physical and chemical properties, and safety information, tailored for a technical audience.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed esterification of 2,2-dichloropropionic acid with methanol. This reaction, a classic Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent dehydration to yield the ester.

General Reaction Scheme

CH₃CCl₂COOH + CH₃OH ⇌ [H⁺ catalyst] ⇌ CH₃CCl₂COOCH₃ + H₂O

(2,2-Dichloropropionic Acid + Methanol ⇌ this compound + Water)

Synthesis Workflow Diagram

The overall process from starting materials to the purified product can be visualized as follows:

Caption: Figure 1: General Synthesis Workflow

Detailed Experimental Protocol (Fischer Esterification)

This protocol is a representative procedure based on the principles of Fischer esterification for converting carboxylic acids to esters.[3][4]

Materials:

-

2,2-Dichloropropionic acid (1.0 mol, 142.96 g)[5]

-

Anhydrous Methanol (used as solvent and reagent, ~10-20 mol excess)

-

Concentrated Sulfuric Acid (catalyst, ~2-5% of the acid weight)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dichloropropionic acid.

-

Add a significant excess of anhydrous methanol to the flask. Methanol acts as both a reagent and the solvent, and using it in excess helps to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,2-dichloropropionic acid. Perform this step cautiously due to CO₂ evolution. Continue addition until the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) two to three times. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter.

-

Solvent Removal & Purification: Remove the bulk of the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂O₂ | [1][6] |

| Molecular Weight | 157.00 g/mol | [1] |

| CAS Number | 17640-02-7 | [1][2] |

| Appearance | Colorless Liquid | |

| Boiling Point | 39-40 °C @ 15 Torr | [1] |

| Density | 1.2934 g/cm³ | [1] |

| Flash Point | 40 °C | [1] |

| Synonyms | Dalapon-methyl, Methyl 2,2-dichloropropanoate | [1][2] |

Spectroscopic Data (Predicted)

| Technique | Predicted Signals |

| ¹H NMR | Two singlets are expected: • A singlet around 3.8-4.0 ppm for the ester methyl protons (-COOCH₃). • A singlet around 2.2-2.4 ppm for the C3 methyl protons (CH₃-CCl₂). The signal for 2,2-dichloropropane (CH₃CCl₂CH₃) appears at 2.21 ppm.[7] |

| ¹³C NMR | Four distinct signals are expected: • A signal for the carbonyl carbon (-C =O) around 165-170 ppm. • A signal for the quaternary C2 carbon (-C Cl₂) around 80-90 ppm. • A signal for the ester methyl carbon (-OC H₃) around 50-55 ppm. • A signal for the C3 methyl carbon (C H₃-CCl₂) around 30-35 ppm. |

| IR | Key absorption bands are expected: • A strong, sharp C=O (ester carbonyl) stretch around 1740-1760 cm⁻¹. • C-O (ester) stretches in the 1100-1300 cm⁻¹ region. • C-Cl stretches in the 600-800 cm⁻¹ region. • C-H (aliphatic) stretches just below 3000 cm⁻¹. |

Purification

The primary method for purifying this compound is fractional distillation , typically under reduced pressure to prevent decomposition at high temperatures.

Purification Workflow Diagram

Caption: Figure 2: Purification by Fractional Distillation

Safety and Handling

Based on available data for Dalapon-methyl ester, the compound presents several hazards.

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a cool, dry place.[1]

References

- 1. DALAPON-METHYL ESTER | 17640-02-7 [chemicalbook.com]

- 2. Methyl 2,2-dichloropropanoate | CAS#:17640-02-7 | Chemsrc [chemsrc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. 2,2-Dichloropropionic acid - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - Methyl 2,2-dichloropropanoate (C4H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2,2-DICHLOROPROPANE(594-20-7) 1H NMR spectrum [chemicalbook.com]

"Methyl 2,2-dichloropropionate CAS number and physical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2,2-dichloropropionate, a compound of interest in various research and development applications. This document includes its CAS number for unambiguous identification, a detailed summary of its physical characteristics, and general methodologies for the experimental determination of these properties.

Chemical Identifier

The unique Chemical Abstracts Service (CAS) registry number for this compound is 17640-02-7 .[1][2][3] This identifier is crucial for accurate database searches and regulatory compliance. The compound is also known by other names, including Methyl 2,2-dichloropropanoate and the methyl ester of 2,2-dichloropropionic acid.[2][3]

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Notes |

| Molecular Formula | C4H6Cl2O2 | - | [2][3] |

| Molecular Weight | 157.00 | g/mol | [4][5] |

| Boiling Point | 39-40 | °C | at 15 Torr[2] |

| Density | 1.2934 | g/cm³ | at 20 °C[6] |

| Flash Point | 40 | °C | [2] |

| Storage Temperature | 0-6 | °C | [2] |

| XLogP3 | 1.34 | - | [6] |

| PSA (Polar Surface Area) | 26.3 | Ų | [6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental procedures for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.[7]

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Preparation: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[8][9]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance.[10]

Methodology:

-

Mass Measurement: An empty, dry pycnometer (a specific gravity bottle) or a graduated cylinder is weighed accurately on an analytical balance.[10][11]

-

Volume Measurement: The vessel is then filled with the liquid (this compound) to a calibrated mark, ensuring there are no air bubbles. The volume is precisely known in the case of a pycnometer or read from the graduations of the cylinder.[10][11]

-

Mass of Liquid: The filled vessel is weighed again. The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10][11]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. Methyl 2,2-dichloropropanoate | CAS#:17640-02-7 | Chemsrc [chemsrc.com]

- 2. DALAPON-METHYL ESTER | 17640-02-7 [chemicalbook.com]

- 3. Propanoic acid, 2,2-dichloro-, methyl ester | C4H6Cl2O2 | CID 87207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanoic acid, 2,2-dichloro-, methyl ester (CAS 17640-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. vernier.com [vernier.com]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Methyl 2,2-dichloropropionate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloropropionate is a gem-dihalogenated ester that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic carbon atom bearing two chlorine atoms, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The document details the primary reaction pathways—nucleophilic substitution and elimination—supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by two main competing pathways: nucleophilic substitution (SN) and elimination (E). The gem-dichloro group makes the α-carbon highly electron-deficient and a prime target for nucleophilic attack. The presence of two leaving groups (chloride ions) allows for sequential substitution reactions.

Simultaneously, the presence of β-hydrogens on the methyl group allows for base-induced elimination reactions, leading to the formation of unsaturated compounds. The reaction outcome is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the steric environment of the substrate. Strong, sterically hindered bases tend to favor elimination, while good, less-hindered nucleophiles favor substitution.

Reactions with Oxygen Nucleophiles

Hydrolysis

The hydrolysis of gem-dihalides is a classic transformation that typically yields carbonyl compounds. In the case of this compound, hydrolysis leads to the formation of Methyl pyruvate. The reaction proceeds through a gem-diol intermediate, which is generally unstable and readily eliminates a molecule of water to form the ketone.

The reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is often carried out using aqueous sodium hydroxide, followed by acidification.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound to Methyl pyruvate.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

-

Reagent Addition: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of ~2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reaction with Alkoxides

The reaction of this compound with alkoxides, such as sodium methoxide or sodium ethoxide, can lead to a mixture of substitution and elimination products. The Williamson ether synthesis provides a precedent for the SN2 reaction of alkoxides with alkyl halides. With gem-dihalides, sequential substitution can occur.

Reaction Pathway: Reaction with Alkoxides

Caption: Competing substitution and elimination pathways with alkoxides.

Reactions with Nitrogen Nucleophiles

Reaction with Primary and Secondary Amines

Primary and secondary amines are good nucleophiles and can react with this compound to yield N-substituted amides after subsequent hydrolysis of the ester or undergo substitution at the α-carbon. The reaction of amines with dihalomethanes has been shown to proceed via an SN2 mechanism. With this compound, the initial substitution product would be an α-chloro-α-amino ester, which can be unstable.

Experimental Protocol: Synthesis of N-Substituted Pyrrolidines from 1,4-Dichlorobutane and Primary Amines (Analogous Reaction) [1]

This protocol for a related reaction illustrates the general procedure for reacting dihaloalkanes with amines.

-

Reaction Setup: In a sealed tube or a microwave vial, combine 1,4-dichlorobutane (1 equivalent), the primary amine (2.5 equivalents), potassium carbonate (2.5 equivalents), and ethanol as the solvent.[1]

-

Reaction: Heat the mixture at an elevated temperature (e.g., 120 °C) for a specified duration (e.g., 12 hours) with conventional heating, or at a higher temperature for a shorter time using microwave irradiation.[1]

-

Workup: After cooling, remove the solvent under reduced pressure.[1] Add water to the residue and extract with an organic solvent like dichloromethane.[1]

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1] After filtration and concentration, purify the crude product by vacuum distillation or column chromatography.[1]

Reactions with Sulfur Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability of sulfur.[2] They are expected to react readily with this compound, primarily through a nucleophilic substitution pathway.

Reaction with Thiolates

The reaction of gem-dichlorocyclopropanes with sodium thiophenolate has been reported to result in the substitution of both chlorine atoms. A similar outcome is anticipated for this compound, leading to the formation of a dithioacetal derivative.

Reaction Pathway: Reaction with Thiolates

Caption: Sequential substitution of chlorine atoms by thiophenolate.

Experimental Protocol: Reaction of a gem-Dichlorocyclopropane with Sodium Thiophenolate (Analogous Reaction)

-

Reaction Setup: In a suitable solvent like DMF, dissolve the gem-dichloro compound (1 equivalent).

-

Reagent Addition: Add sodium thiophenolate (2.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by TLC.

-

Workup and Purification: After completion, the reaction is typically worked up by pouring it into water and extracting with an organic solvent. The product is then purified by chromatography.

Quantitative Data Summary

| Nucleophile | Reaction Type | Product(s) | Yield (%) | Conditions | Reference |

| Water (Hydrolysis) | Substitution | Methyl pyruvate | High (qualitative) | Acid or base catalysis | General Knowledge |

| Sodium Hydroxide | Substitution | Sodium pyruvate | >95% | Water/Methanol, reflux | [3] |

| Alkoxides (e.g., NaOMe) | Substitution/Elimination | Methyl 2-methoxy-2-chloropropanoate / Methyl 2-chloropropenoate | Mixture | Methanol | General Principle |

| Primary/Secondary Amines | Substitution | N-Substituted amides (after hydrolysis), α-amino esters | Varies | Varies | [4][5] |

| Thiolates (e.g., PhSNa) | Substitution | Methyl 2,2-bis(phenylthio)propanoate | Good (qualitative) | DMF, heat | [6] |

Note: Quantitative data for the specific reactions of this compound are limited in the readily available literature. The yields provided are based on analogous reactions and general principles.

Conclusion

This compound is a reactive electrophile that undergoes facile reactions with a variety of nucleophiles. The primary reaction pathways are nucleophilic substitution and elimination, with the outcome being highly dependent on the choice of nucleophile and reaction conditions. Hydrolysis provides a straightforward route to methyl pyruvate. Reactions with strong nucleophiles like thiolates can lead to the substitution of both chlorine atoms. The competition between substitution and elimination is a key consideration when using basic nucleophiles like alkoxides and amines. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Further research is warranted to explore the full synthetic potential of this versatile building block and to quantify the outcomes of its reactions with a broader range of nucleophiles under various conditions.

References

Spectroscopic Profile of Methyl 2,2-dichloropropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,2-dichloropropionate (CAS No. 17640-02-7), a chemical intermediate of interest in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

This compound is a halogenated ester with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol .[1] Its structure is characterized by a propionate backbone with two chlorine atoms attached to the α-carbon.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | O-CH₃ (Methoxy group) |

| ~2.2 | Singlet | 3H | C-CH₃ (Methyl group) |

Note: The chemical shift of the methoxy group is influenced by the presence of the two chlorine atoms on the adjacent carbon.

¹³C NMR (Carbon-13) NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (Carbonyl) |

| 83.8 | CCl₂ |

| 54.0 | O-CH₃ |

| 28.9 | C-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretch (Ester) |

| 2950-3000 | Medium | C-H Stretch (Alkyl) |

| 1450, 1380 | Medium | C-H Bend (Alkyl) |

| 1000-1300 | Strong | C-O Stretch (Ester) |

| 600-800 | Strong | C-Cl Stretch |

Note: The carbonyl stretching frequency is a prominent and characteristic absorption for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Key Mass Spectral Data (Electron Ionization - EI) [1][2]

| m/z | Relative Intensity | Possible Fragment |

| 156/158/160 | Low | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 121/123 | High | [M - Cl]⁺ |

| 97/99 | High | [M - COOCH₃]⁺ |

| 59 | Medium | [COOCH₃]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis.

Caption: Workflow for liquid sample IR analysis.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Significance

The presented spectroscopic data provides a detailed "fingerprint" of this compound. The ¹H and ¹³C NMR data confirm the presence of the methyl and methoxy groups and the quaternary carbon bearing two chlorine atoms. The IR spectrum clearly indicates the presence of the ester functional group and carbon-chlorine bonds. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used for identification and to infer structural features. Together, these data are invaluable for confirming the identity and purity of this compound in research and development settings.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2,2-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes publicly available safety information. However, it is not a substitute for a formal risk assessment and the user's own standard operating procedures. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical. Information for structurally similar compounds has been included where specific data for Methyl 2,2-dichloropropionate was not available; this is clearly indicated.

Executive Summary

This compound is a halogenated ester with applications in chemical synthesis. While specific toxicological data is limited, its structural analogues suggest that it should be handled as a flammable liquid that can cause serious eye and skin irritation. This guide provides a detailed overview of the known properties, hazards, and requisite safety precautions for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its anticipated GHS classification based on available data and information from structurally related compounds.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Note: Classification is based on data for closely related compounds such as Methyl 2-chloropropionate and may not be fully representative of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 17640-02-7 |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 156.99 g/mol [1] |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 143.5 ± 20.0 °C at 760 mmHg[1] |

| Flash Point | 50.5 ± 20.8 °C[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Vapor Pressure | 5.3 ± 0.3 mmHg at 25°C[1] |

| Solubility | Insoluble in water.[2][3] Soluble in organic solvents. |

| LogP | 1.34[1] |

Safe Handling and Storage

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Use local exhaust ventilation to keep airborne levels below exposure limits.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and a lab coat or impervious clothing to prevent skin contact.[2][4][5] |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[4][6] |

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][4][6][7] No smoking.

-

Use non-sparking tools and take precautionary measures against static discharge.[2][5][7][8]

-

Ground and bond containers when transferring material.[4]

-

Empty containers may retain product residue and can be hazardous.[4]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5][6][7]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

-

Store in a designated flammables area.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4][5][9] Seek immediate medical attention. |

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2][4][5]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] Water spray can be used to cool fire-exposed containers.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5][7]

Disposal Considerations

Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. This material may be classified as a hazardous waste.[6] Do not allow the product to enter drains.[5][7]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available in the cited literature. Researchers should develop their own protocols in accordance with institutional and regulatory guidelines for handling chemicals with its hazard profile.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and emergency response.

Caption: Standard workflow for handling this compound.

Caption: Emergency response workflow for incidents.

References

- 1. Methyl 2,2-dichloropropanoate | CAS#:17640-02-7 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. manuals.plus [manuals.plus]

- 8. fishersci.com [fishersci.com]

- 9. Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 2,2-dichloropropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available data on the solubility of methyl 2,2-dichloropropionate in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this document provides key physical properties, qualitative solubility information inferred from structurally similar compounds, and a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methods required to assess the solubility of this compound in their specific applications.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 17640-02-7 |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 156.99 g/mol |

| Boiling Point | 143.5 °C at 760 mmHg[1] |

| Density | 1.299 g/cm³[1] |

| Flash Point | 50.5 °C[1] |

| Vapor Pressure | 5.32 mmHg at 25°C[1] |

| Water Solubility | Insoluble |

Solubility in Organic Solvents: An Inferential Analysis

Direct quantitative data on the solubility of this compound in various organic solvents is scarce in the current literature. However, by examining the solubility of structurally analogous compounds—methyl 2-chloropropionate and methyl 2,3-dichloropropionate—we can infer a likely solubility profile. Esters of this nature are generally soluble in a range of common organic solvents. The data for these related compounds strongly suggests that this compound will exhibit good solubility in polar aprotic and non-polar organic solvents.

| Compound | Solvent | Solubility |

| Methyl 2-chloropropionate | Chloroform | Slightly Soluble[2] |

| Ethyl Acetate | Slightly Soluble[2] | |

| Methanol | Slightly Soluble[2] | |

| Ethanol | Soluble[3] | |

| Ether | Soluble[3] | |

| Methyl 2,3-dichloropropionate | Ether | Soluble[4] |

| Acetone | Soluble[4] | |

| Ethanol | Soluble[4] |

Disclaimer: The data presented in this table is for structurally related compounds and should be used as a qualitative guide to predict the solubility of this compound. Experimental verification is crucial for obtaining precise solubility data for the target compound.

Experimental Protocol for Solubility Determination

To address the existing data gap, a standardized experimental protocol is essential for determining the precise solubility of this compound in various organic solvents. The following details a common and reliable method.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

-

Vials

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a temperature-controlled shaker or water bath at the desired temperature for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per volume (e.g., mg/mL or g/L) or as a mole fraction.

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a starting point for researchers working with this compound. While direct solubility data is limited, the provided information on its physicochemical properties, inferred solubility from related compounds, and a robust experimental protocol will facilitate its effective use in research and development.

References

"thermal stability and decomposition of Methyl 2,2-dichloropropionate"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2,2-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound (CAS No. 17640-02-7). Due to the limited availability of specific experimental data on this compound in publicly accessible literature, this guide synthesizes information from related chlorinated esters and standard analytical methodologies to present a scientifically grounded assessment.

Executive Summary

This compound is a chlorinated ester with potential applications as a chemical intermediate. Understanding its thermal stability is critical for ensuring safe handling, storage, and application in processes that may involve elevated temperatures. This document outlines its anticipated thermal properties, likely decomposition products, and the standard experimental protocols used for such an evaluation. The primary decomposition pathway is expected to involve the elimination of hydrogen chloride (HCl), followed by the breakdown of the organic structure into smaller molecules, including carbon monoxide (CO) and carbon dioxide (CO₂).

Thermal Properties

Table 1: Thermal and Physical Properties of this compound and Related Compounds

| Property | Value / Information | Compound | Citation / Source |

| Chemical Formula | C₄H₆Cl₂O₂ | This compound | General Knowledge |

| Molecular Weight | 157.00 g/mol | This compound | General Knowledge |

| Boiling Point | Not specified for 2,2-dichloro isomer. 63 °C @ 13 hPa for 2,3-dichloro isomer. | Methyl 2,3-dichloropropionate | |

| Flash Point | Not specified for 2,2-dichloro isomer. 36 °C (closed cup) for 2-chloro isomer. | Methyl 2-chloropropionate | |

| Autoignition Temp. | Not specified for 2,2-dichloro isomer. 430 °C for 2-chloro isomer. | Methyl 2-chloropropionate | [1] |

| Decomposition Temp. | Data not available. Requires experimental determination via TGA/DSC. | This compound | - |

| Hazardous Products | Expected to include Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂). | Inferred for this compound | [2] |

Thermal Decomposition Pathway and Products

The thermal decomposition of chlorinated hydrocarbons typically proceeds via dehydrochlorination.[3] For this compound, the initial and primary step upon heating is likely the elimination of a molecule of hydrogen chloride (HCl). This process results in the formation of methyl 2-chloroacrylate. As the temperature increases, this unsaturated intermediate can undergo further decomposition and oxidation (if oxygen is present) to yield stable end products like CO, CO₂, and additional HCl.

Studies on similar compounds, such as 2,2-dichlorobutane, confirm that decomposition yields hydrogen chloride and a mixture of chlorobutenes, supporting a unimolecular elimination mechanism.[3]

Caption: Proposed logical pathway for the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining decomposition temperatures.

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into an appropriate crucible (e.g., alumina or platinum).[4] For volatile liquids, a sealed pan with a pinhole lid may be necessary to control evaporation.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

-

Temperature Program:

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events like melting, boiling, and decomposition.

Objective: To identify the temperatures of endothermic or exothermic events associated with boiling and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Seal a small amount of the liquid sample (typically 5-10 µL) into a hermetic aluminum pan.[7] To study decomposition while allowing volatiles to escape, a small, laser-drilled hole (e.g., 75 µm) can be made in the lid.[7][8] An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the sample chamber at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate boiling, while decomposition may be indicated by a sharp endothermic or exothermic event, often occurring at a higher temperature than boiling.

Caption: Generalized experimental workflow for TGA and DSC thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust analytical approach can be outlined based on established principles of thermal analysis and knowledge of related chlorinated compounds. The primary decomposition mechanism is anticipated to be dehydrochlorination, yielding HCl and various organic byproducts. For any application involving this compound at elevated temperatures, it is imperative that rigorous experimental analysis using TGA and DSC be performed to establish a precise safety and stability profile.

References

- 1. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. epfl.ch [epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride [mdpi.com]

- 7. tainstruments.com [tainstruments.com]

- 8. tainstruments.com [tainstruments.com]

Methyl 2,2-dichloropropionate: A Technical Review of Its Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dichloropropionate is a halogenated ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive dichlorinated carbon center adjacent to an ester functional group, makes it a valuable precursor for the synthesis of a variety of molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its role in the synthesis of agrochemicals and as a precursor to valuable chemical intermediates. While detailed, publicly available experimental protocols specifically utilizing this compound are limited, this guide extrapolates its reactivity based on the known applications of its parent acid, 2,2-dichloropropionic acid (Dalapon), and related chlorinated propionates.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 17640-02-7 |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 157.00 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 39-40 °C @ 15 Torr[1] |

| Density | 1.2934 g/cm³[1] |

| Flash Point | 40 °C[1] |

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) and a singlet for the methyl group protons (C-CH₃). The chemical shifts would be influenced by the adjacent dichlorinated carbon. |

| ¹³C NMR | Resonances for the methyl ester carbon, the carbonyl carbon, the dichlorinated quaternary carbon, and the methyl carbon. |

| IR | A strong absorption band characteristic of the C=O stretch of the ester group (typically around 1740 cm⁻¹), and C-Cl stretching vibrations. |

| Mass Spec | A molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms. |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2,2-dichloropropionic acid (Dalapon). A standard esterification method, such as the Fischer esterification, can be employed.

Experimental Protocol: Fischer Esterification of 2,2-Dichloropropionic Acid

This is a general procedure and may require optimization.

Materials:

-

2,2-Dichloropropionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dichloropropionic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

Applications in Agrochemical Synthesis

The primary application of this compound, inferred from the widespread use of its parent acid, is in the agrochemical industry. 2,2-Dichloropropionic acid (Dalapon) is a known herbicide, and its methyl ester can be used as a more versatile intermediate for the synthesis of other herbicidal compounds. The ester group allows for a wider range of subsequent chemical modifications.

Role as a Herbicide Precursor

This compound can serve as a key building block for the synthesis of more complex herbicides. The dichloromethyl group is a crucial pharmacophore in some herbicidal molecules.

Below is a diagram illustrating the logical workflow for the potential use of this compound in the synthesis of a hypothetical herbicide.

Caption: Synthetic workflow for a hypothetical herbicide.

Applications in Pharmaceutical and Fine Chemical Synthesis

While less documented than its agrochemical applications, the reactivity of this compound makes it a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The gem-dichloro group can be a precursor to other functional groups or can be incorporated into the final molecule to modulate its biological activity.

Synthesis of Heterocyclic Compounds

Dichlorinated building blocks are known to be useful in the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules. For instance, reaction with binucleophiles could lead to the formation of five or six-membered rings.

The following diagram illustrates a possible pathway for the synthesis of a substituted heterocyclic system from this compound.

Caption: Pathway to heterocyclic compounds.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its primary utility appears to be in the agrochemical sector, leveraging the herbicidal properties of the 2,2-dichloropropionyl moiety. Furthermore, its inherent reactivity suggests potential for broader applications in the synthesis of pharmaceuticals and fine chemicals, particularly as a precursor for heterocyclic systems. Further research into the specific reactions and applications of this compound would be beneficial to fully exploit its synthetic potential. This guide serves as a foundational resource for researchers and professionals in the field, providing a summary of its known properties and a scientifically grounded outlook on its potential applications.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,2-dichloropropionate in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloropropionate is a halogenated ester that, while not extensively documented in dedicated stereoselective synthesis studies, presents potential as a prochiral substrate for the generation of valuable chiral building blocks. The presence of two chlorine atoms on the α-carbon offers a unique opportunity for asymmetric transformations. This document outlines potential, mechanistically plausible application notes and detailed protocols for the stereoselective manipulation of this compound, drawing analogies from established methodologies for structurally related compounds. The protocols provided are intended as a starting point for further research and development.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties.[1][2][3] The development of synthetic methods to access enantiomerically pure compounds is therefore a critical area of research. This compound, with its geminal dichloro-substituted stereocenter, represents a readily available starting material for the synthesis of chiral α-monochloro- and α-hydroxy-propionate derivatives, which are versatile intermediates in organic synthesis.

While direct stereoselective reactions utilizing this compound are not well-documented, we can extrapolate from established asymmetric synthetic strategies for similar gem-dihalo and related prochiral compounds.[4][5] This document will focus on two primary hypothetical, yet mechanistically sound, stereoselective transformations:

-

Asymmetric Reductive Monodechlorination: The selective replacement of one chlorine atom with a hydrogen atom in a chiral environment to yield enantioenriched methyl 2-chloropropionate.

-

Stereoselective Transformation to a Chiral Ketone and Subsequent Asymmetric Reduction: Conversion of the dichloromethyl group to a ketone, followed by an asymmetric reduction to produce chiral methyl 2-hydroxypropionate.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed stereoselective transformations of this compound.

Caption: Proposed pathways for stereoselective synthesis.

Application Notes

Asymmetric Reductive Monodechlorination

The selective removal of one of two enantiotopic chlorine atoms from this compound can be envisioned using a chiral transition metal catalyst. This approach is analogous to asymmetric hydrogenations of prochiral olefins and ketones. A suitable catalyst, for example, a Ruthenium-BINAP complex, could coordinate to the substrate and facilitate the stereoselective delivery of a hydride, leading to the formation of one enantiomer of methyl 2-chloropropionate over the other.

Key Considerations:

-

Catalyst Selection: The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP, Tol-BINAP, or other privileged chiral phosphines should be screened.

-

Hydrogen Source: Molecular hydrogen (H₂) or a hydrogen donor like isopropanol or formic acid can be used.

-

Reaction Conditions: Temperature, pressure, and solvent can significantly impact both the reaction rate and the enantiomeric excess (ee).

Stereoselective Transformation to a Chiral Ketone and Subsequent Asymmetric Reduction

A two-step approach offers an alternative route to a different chiral product. First, the hydrolysis of the gem-dichloro group in this compound would yield methyl pyruvate. This transformation can be achieved under aqueous acidic or Lewis acidic conditions. The resulting prochiral ketone can then be subjected to a well-established asymmetric reduction protocol. The Corey-Bakshi-Shibata (CBS) reduction is a prime candidate for this step, known for its high enantioselectivity in the reduction of a wide range of ketones.

Key Considerations:

-

Hydrolysis Conditions: Care must be taken to avoid side reactions during the hydrolysis of the dichloroester.

-

Asymmetric Reducing Agent: While the CBS reduction is a robust choice, other methods like enzymatic reductions or reductions with chiral boranes could also be explored.[6][7]

-

Substrate Purity: The purity of the intermediate methyl pyruvate will directly affect the efficiency of the asymmetric reduction.

Experimental Protocols

Protocol 1: Hypothetical Asymmetric Reductive Monodechlorination of this compound

Objective: To synthesize enantioenriched methyl 2-chloropropionate.

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂

-

(R)-BINAP

-

Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

-

Hydrogen gas (high purity)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, to a dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R)-BINAP (0.022 mmol).

-

Add anhydrous, degassed solvent (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

Transfer the catalyst solution to a high-pressure reactor.

-

Add this compound (1.0 mmol) to the reactor.

-

Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for 12-24 hours.

-

After the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Data Presentation:

| Entry | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1.0 | Methanol | 20 | 40 | 24 | Data to be determined experimentally | Data to be determined experimentally |

| 2 | 0.5 | Ethanol | 50 | 60 | 12 | Data to be determined experimentally | Data to be determined experimentally |

Protocol 2: Hypothetical Two-Step Synthesis of Enantioenriched Methyl 2-hydroxypropionate

Step A: Hydrolysis of this compound to Methyl Pyruvate

Materials:

-

This compound

-

Water

-

Formic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound (10 mmol) and a mixture of water and formic acid (e.g., 1:1 v/v, 20 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude methyl pyruvate.

Step B: Asymmetric Reduction of Methyl Pyruvate using CBS Catalyst

Materials:

-

Crude methyl pyruvate from Step A

-

(R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS) or borane-THF complex

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the (R)-CBS catalyst (0.1 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the borane complex (1.1 mmol) to the catalyst solution and stir for 10 minutes.

-

Add a solution of methyl pyruvate (1.0 mmol) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Data Presentation:

| Entry | Reducing Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | BMS | (R)-CBS | -78 | 2 | Data to be determined experimentally | Data to be determined experimentally |

| 2 | Borane-THF | (R)-CBS | -78 | 3 | Data to be determined experimentally | Data to be determined experimentally |

Conclusion

While the stereoselective applications of this compound are not yet established in the literature, its structure suggests significant potential as a prochiral starting material. The protocols outlined in this document provide a rational starting point for the development of novel asymmetric transformations. Successful implementation of these or similar methodologies would provide efficient access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. Further research is warranted to explore the full synthetic utility of this readily available compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. gem-Diacetates as carbonyl surrogates for asymmetric synthesis. Total syntheses of sphingofungins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Catalytic Conversion of Methyl 2,2-dichloropropionate: Application Notes and Protocols for Researchers

Introduction:

Methyl 2,2-dichloropropionate is a halogenated ester that serves as a versatile building block in organic synthesis. Its two chlorine atoms on the alpha-carbon make it a target for various catalytic transformations, including dehalogenation and nucleophilic substitution. These reactions are of significant interest to researchers in the fields of fine chemical synthesis, drug development, and environmental remediation. This document provides detailed application notes and experimental protocols for three key catalytic approaches involving this compound: Enzymatic Dehalogenation, Palladium-Catalyzed Hydrodechlorination, and Phase-Transfer Catalyzed Nucleophilic Substitution. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for further investigation and optimization.

Enzymatic Dehalogenation of this compound

Enzymatic catalysis offers a green and highly selective route for the transformation of this compound. A two-step enzymatic pathway is proposed, beginning with the hydrolysis of the methyl ester to 2,2-dichloropropionic acid, followed by the dehalogenation of the acid to pyruvate. This approach leverages the substrate specificity of lipases and dehalogenases.

Application Note:

Lipases, such as that from Candida rugosa, have been shown to catalyze the stereoselective hydrolysis of similar chlorinated esters like methyl 2-chloropropionate.[1] This initial hydrolysis step is crucial as dehalogenase enzymes typically exhibit higher activity towards the carboxylic acid form of the substrate.[2][3] Following hydrolysis, a dehalogenase, for instance from Methylobacterium sp. HJ1, can effectively remove the two chlorine atoms from 2,2-dichloropropionic acid to yield pyruvate.[2][4] This enzymatic cascade provides a mild and environmentally benign method for the conversion of this compound to a valuable keto acid.

Experimental Protocol: Two-Step Enzymatic Conversion

Step 1: Lipase-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of:

-

An aqueous phase containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

An organic phase (e.g., isooctane or toluene) containing this compound (e.g., 100 mM).

-

-

Enzyme Addition: Add lipase from Candida rugosa (e.g., 10 mg/mL of the aqueous phase).

-

Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C) to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the progress of the hydrolysis by periodically taking samples from the aqueous phase and analyzing for the formation of 2,2-dichloropropionic acid using HPLC or by titration of the liberated acid.

-

Work-up: Once the hydrolysis is complete, separate the aqueous phase containing the sodium salt of 2,2-dichloropropionic acid for the next step.

Step 2: Dehalogenase-Catalyzed Dehalogenation of 2,2-Dichloropropionic Acid

-

Enzyme Preparation: Use a cell-free extract or a purified dehalogenase from Methylobacterium sp. HJ1.

-

Reaction Mixture: In a reaction vessel, combine the aqueous solution of 2,2-dichloropropionic acid from the previous step with the dehalogenase enzyme preparation. Ensure the final pH is optimal for the dehalogenase (typically around pH 6.8).[3]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the dehalogenase (e.g., 30°C).

-

Monitoring: The formation of pyruvate can be monitored spectrophotometrically using a lactate dehydrogenase assay, which couples the oxidation of NADH to the reduction of pyruvate. The release of chloride ions can also be quantified using a colorimetric method.

-

Product Isolation: Once the reaction is complete, the pyruvate can be isolated and purified using standard chromatographic techniques.

Quantitative Data:

The following table summarizes representative kinetic data for the enzymatic reactions. Note that the data for lipase hydrolysis is based on a structurally similar substrate, methyl 2-chloropropionate.

| Enzyme | Substrate | Catalyst Loading | Temperature (°C) | pH | Key Parameter | Value |

| Lipase (C. rugosa) | Methyl 2-chloropropionate | 10 mg/mL | 30-40 | 7.0 | Enantioselectivity (E-value) | >10 |

| Dehalogenase (M. sp. HJ1) | 2,2-Dichloropropionic acid | Cell-free extract | 30 | 6.8 | Km | 0.25 mM[4] |

| Dehalogenase (M. sp. HJ1) | 2,2-Dichloropropionic acid | Cell-free extract | 30 | 6.8 | Specific Activity | 12.9 µmol Cl-/min/mg protein[2] |

Visualization:

Palladium-Catalyzed Hydrodechlorination

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrodechlorination reactions, offering a straightforward method to replace chlorine atoms with hydrogen. This approach can be applied to reduce this compound to methyl propionate.

Application Note:

The catalytic hydrodechlorination of chlorinated organic compounds is a well-established process.[5] For aromatic chlorides, Pd/C in the presence of a base like triethylamine and a hydrogen source has proven effective at room temperature.[6] Alternatively, using magnesium metal in methanol can also facilitate the dechlorination.[7] While these methods are typically applied to aryl chlorides, they can be adapted for aliphatic substrates like this compound. The reaction proceeds via the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

Experimental Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and a solvent such as methanol (10 mL).

-

Catalyst and Reagent Addition: Add 10% Palladium on carbon (Pd/C) (e.g., 5 mol% Pd). Then, add a base such as triethylamine (2.5 mmol).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction is stirred vigorously under a positive pressure of H₂.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of methyl propionate.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Substrate | Catalyst | Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 4-Chloroanisole | 10% Pd/C | Et₃N, H₂ (1 atm) | MeOH | Room Temp. | 1 | >99 | >99 |

| Chlorobenzene | 10% Pd/C | Mg, N₂ atm. | MeOH | Room Temp. | 2 | >99 | >99 |

Visualization:

Phase-Transfer Catalyzed Nucleophilic Substitution

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates.[8] This method can be employed for the nucleophilic substitution of the chlorine atoms in this compound with various nucleophiles.

Application Note: